molecular formula C7H6FN3 B3219076 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190315-02-6

6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3219076
CAS No.: 1190315-02-6
M. Wt: 151.14 g/mol
InChI Key: BREGIRIFLCIBJE-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at the [3,2-c] position. The fluorine atom at the 6-position of the pyridine ring enhances its electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry . This compound’s structure allows for diverse interactions, including hydrogen bonding via the amine group and π-π stacking due to the aromatic system.

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREGIRIFLCIBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271732
Record name 6-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-02-6
Record name 6-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved using a variety of starting materials and conditions, such as the reaction of an appropriate nitrile with an alkyne in the presence of a catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position of the pyrrole ring using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Pyridine Ring: The pyridine ring is then formed through a cyclization reaction involving the pyrrole intermediate. This can be achieved using a variety of conditions, such as the reaction of the pyrrole intermediate with an appropriate aldehyde or ketone in the presence of a catalyst.

    Introduction of the Amine Group: The amine group is introduced at the 3-position of the pyridine ring using a variety of methods, such as the reaction of the pyridine intermediate with an appropriate amine or the reduction of a nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods described above. The choice of starting materials, reagents, and conditions can vary depending on the specific requirements of the production process, such as cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form a variety of products, such as the corresponding N-oxide or the pyridine ring oxidation products.

    Reduction: The compound can be reduced to form a variety of products, such as the corresponding amine or the pyridine ring reduction products.

    Substitution: The compound can undergo substitution reactions, such as halogenation, alkylation, or acylation, to form a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxide or pyridine ring oxidation products, while reduction can yield amine or pyridine ring reduction products.

Scientific Research Applications

Biochemical Properties

Research indicates that 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine exhibits potent inhibitory effects on FGFRs. The compound's ability to modulate these receptors leads to significant cellular effects, including:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting FGFR signaling pathways.
  • Reduction in Cell Migration and Invasion : By inhibiting FGFR activity, the compound reduces the metastatic potential of cancer cells.

Cancer Therapy

The most prominent application of this compound is in cancer therapy. Several studies have documented its efficacy against different cancer types:

Cancer Type Effect Observed Reference
Breast CancerInduced apoptosis and inhibited proliferation
Ovarian CancerModerate cytotoxicity against cancer cells
Non-small Cell Lung CancerTargeted inhibition leading to reduced tumor growth

Enzyme Inhibition

Beyond cancer treatment, this compound has been studied for its potential as an enzyme inhibitor:

  • SGK-1 Kinase Inhibition : Research has indicated that compounds similar to this compound may inhibit SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases. This suggests a broader therapeutic potential beyond oncology.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells :
    • A study demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cell lines (4T1). The compound was shown to induce apoptosis through FGFR inhibition .
  • Evaluation in Tumor Xenograft Models :
    • In vivo studies using human tumor xenograft models indicated that this compound effectively reduced tumor size through targeted inhibition of FGFR signaling pathways .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to a variety of biological molecules, such as proteins and nucleic acids, and modulate their function. For example, the compound can inhibit the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural and physicochemical differences between 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Pyrrolo[3,2-c]pyridine -F at C6, -NH₂ at C3 C₇H₆FN₃ 151.14 High metabolic stability, moderate solubility
4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Pyrrolo[3,2-c]pyridine -CH₃ at C4, -NH₂ at C3 C₈H₉N₃ 147.18 Increased solubility due to methyl group
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine -F at C6, -NH₂ at C3 C₇H₆FN₃ 151.14 Altered ring junction affects π-stacking
Thieno[3,2-c]pyridin-3-amine Thieno[3,2-c]pyridine -NH₂ at C3, sulfur atom in ring C₇H₆N₂S 150.20 Reduced basicity due to thiophene
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine -F at C5, -NH₂ at C3 C₆H₅FN₄ 152.13 Pyrazole ring enhances H-bonding
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine -CF₃ at C4, cyclopropyl at C6 C₁₀H₉F₃N₄ 242.20 High lipophilicity, metabolic resistance

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The fluorine atom in this compound withdraws electron density, stabilizing the aromatic system and reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs like 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine .
  • Solubility : The methyl group in 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine improves aqueous solubility, whereas fluorine’s electronegativity may slightly reduce solubility despite enhancing stability .
  • Ring Junction Impact : The [3,2-c] vs. [2,3-b] pyrrolopyridine isomers exhibit distinct π-orbital overlaps, influencing binding to biological targets. For example, 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine may exhibit altered kinase inhibition profiles .

Biological Activity

6-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic organic compound notable for its unique structural characteristics, which include a fused pyrrole and pyridine ring system. With a molecular weight of approximately 136.13 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 6-position of the pyrrolo ring and an amine group at the 3-position. The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrole Ring : This is achieved through cyclization reactions using appropriate starting materials.
  • Introduction of the Fluorine Atom : Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are used for this purpose.
  • Formation of the Pyridine Ring : A subsequent cyclization reaction involving the pyrrole intermediate leads to the formation of the pyridine ring.

These synthetic routes aim to optimize yield and purity while minimizing by-products .

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound acts as an inhibitor for various biological pathways, influencing cellular signaling and physiological processes .

Pharmacological Applications

This compound has been studied for its potential applications in several therapeutic areas:

  • Cancer Therapy : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .
  • Metabolic Disorders : Investigations suggest that derivatives of pyrrolo compounds can enhance insulin sensitivity, indicating potential use in managing diabetes .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its analogs:

StudyFindings
Demonstrated increased insulin sensitivity in mouse adipocytes with related compounds.
Identified as a potent FGFR inhibitor with IC50 values ranging from 7 nM to 712 nM across different FGFR types.
Showed dose-dependent inhibition of MPS1 in tumor xenograft models, indicating potential for cancer treatment.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (nM)
This compoundFGFR Inhibition7 - 712
Pyrrolo[2,3-b]pyridine DerivativesAntiproliferative ActivityVaries (nM to µM)
Dihydroquinazolinone DerivativesAntiparasitic ActivityEC50 ~0.064 - 0.577

This comparative analysis underscores the potential versatility of this compound in various therapeutic contexts.

Q & A

Q. How can researchers optimize the synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine for high yield and purity?

Methodological Answer:

  • Catalytic Systems : Use palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for cross-coupling reactions, as demonstrated in analogous fluoro-pyrrolopyridine syntheses .
  • Reagent Selection : Employ trifluoroacetic anhydride (TFAA) and Et₃N for protecting group strategies to minimize side reactions during amine functionalization .
  • Purification : Optimize solvent systems (e.g., n-butanol/H₂O mixtures under reflux) to enhance crystallinity and isolate the compound via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm regiochemistry and fluorine substitution patterns. For example, aromatic protons in similar compounds exhibit distinct splitting (δ 7.57–8.69 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., m/z 311.1 observed in related fluorinated pyrrolopyridines) .
  • HPLC Validation : Ensure ≥95% purity using reversed-phase HPLC with UV detection at 254 nm .

Q. What are the known biological targets or activities of fluorinated pyrrolopyridine derivatives?

Methodological Answer:

  • Kinase Inhibition : Fluorinated pyrrolopyridines are explored as inhibitors of kinases like GSK-3β. Design assays using ATP-competitive binding studies and cellular phosphorylation assays .
  • Structural Insights : Leverage X-ray crystallography or docking studies (e.g., RCSB PDB ligand summaries) to analyze interactions with target proteins .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization of fluorinated heterocycles?

Methodological Answer:

  • Cross-Validation : Combine ¹⁹F NMR with 2D-COSY to resolve overlapping signals in fluorinated aromatic systems .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments in complex splitting patterns (e.g., J-coupling analysis for fluorine-proton interactions) .
  • Case Study : In a related compound, uncharacterized byproducts required iterative LC-MS/MS analysis to identify impurities .

Q. What computational strategies can accelerate reaction optimization for fluorinated pyrrolopyridines?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are effective for this .
  • Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions for fluorine introduction or ring closure .

Q. What strategies enable regioselective functionalization of the pyrrolopyridine scaffold?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or boronate groups) to steer fluorination or amination to specific positions. For example, 2-chloro-6-(trifluoromethyl)pyridine derivatives undergo selective fluorination at the 5-position .
  • Microwave-Assisted Synthesis : Enhance regiocontrol in SNAr reactions by using microwave irradiation to achieve faster kinetics and cleaner product profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
6-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

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